REACTION_CXSMILES
|
Br[C:2]1[N:3]([CH2:12][CH2:13][CH2:14][CH3:15])[C:4]2[C:9]([N:10]=1)=[C:8]([NH2:11])[N:7]=[CH:6][N:5]=2.NC(N)=[S:18]>C(O)CCC>[NH2:11][C:8]1[N:7]=[CH:6][N:5]=[C:4]2[C:9]=1[NH:10][C:2](=[S:18])[N:3]2[CH2:12][CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1N(C2=NC=NC(=C2N1)N)CCCC
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Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 14 h
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
Dilution with CH2Cl2 (70 ml), washing with water and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2NC(N(C2=NC=N1)CCCC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.87 mmol | |
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |